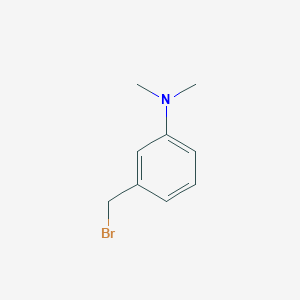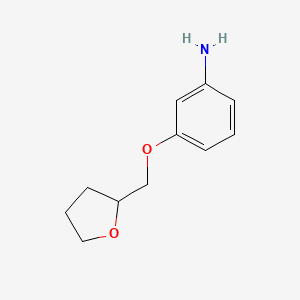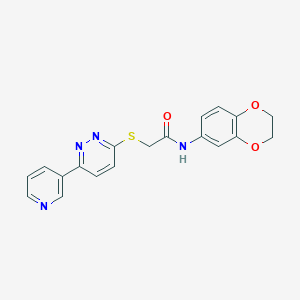![molecular formula C8H18N2 B2811068 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine CAS No. 1205746-32-2](/img/structure/B2811068.png)
3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine” is an organic compound . It is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocyclic compound . The compound has a pyrrolidine ring attached to a propylamine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, transaminase-mediated synthesis has been used for the synthesis of enantiopure drug-like 1-phenylpropan-2-amines . This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a propylamine group . The compound also has a methyl group attached to the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, transaminase-mediated synthesis has been used for the synthesis of enantiopure drug-like 1-phenylpropan-2-amines . This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .Applications De Recherche Scientifique
Cancer Research
One notable application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial for cancer treatment. The synthesis of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which exhibit significant potency against PARP enzymes, is a critical step in the creation of cancer therapies. These compounds, including ABT-888, demonstrate excellent potency and efficacy in cancer models, highlighting the potential for this chemical structure in developing new treatments (Penning et al., 2009).
Organic Synthesis
The compound also finds application in organic synthesis, such as in the hydroamination of 4-pentyn-1-amine, leading to the formation of valuable intermediates like 2-methylpyrroline. This process, catalyzed by cationic Iridium(I) complexes, showcases the utility of 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine derivatives in facilitating efficient chemical transformations (Field et al., 2003).
Asymmetric Synthesis
Further, the compound is involved in the enantioselective synthesis of syn/anti-1,3-amino alcohols, utilizing a proline-catalyzed sequential alpha-aminoxylation/alpha-amination process. This method highlights its role in the stereoselective synthesis of bioactive molecules, demonstrating its versatility in creating complex organic molecules (Jha et al., 2010).
Antitumor and Antimicrobial Applications
The chemical framework of this compound is instrumental in the synthesis of novel antitumor and antimicrobial agents. For instance, the microwave-assisted synthesis of hydroxypyrrolidin2-ones showcases its potential in creating compounds with significant bioactivity. These methods offer a greener, more efficient approach to drug discovery (Azmy et al., 2018).
Catalysis
Moreover, this compound's derivatives are utilized in catalysis, particularly in the synthesis of ionic liquids from tobacco-extracted nicotine, representing a novel approach to catalysis and green chemistry. The transformation of nicotine into a biocompatible catalyst for selective acetylation of amines is an innovative application that underscores the versatility of this compound derivatives (Tamaddon & Azadi, 2017).
Orientations Futures
The future directions for “3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interest in pyrrolidine derivatives in drug discovery , this compound could be a subject of interest in medicinal chemistry research.
Propriétés
IUPAC Name |
3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQYQVGFVPFFI-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1205746-32-2 |
Source


|
| Record name | 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2810985.png)

![N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2810988.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2810991.png)



![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2810999.png)


![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)

